molecular formula C10H5F7O B13605094 1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one

1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13605094
M. Wt: 274.13 g/mol
InChI Key: CEDHKCSJUYGVQY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is a trifluoromethyl ketone. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function and activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Properties

Molecular Formula

C10H5F7O

Molecular Weight

274.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H5F7O/c11-6-1-2-7(9(12,13)14)5(3-6)4-8(18)10(15,16)17/h1-3H,4H2

InChI Key

CEDHKCSJUYGVQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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